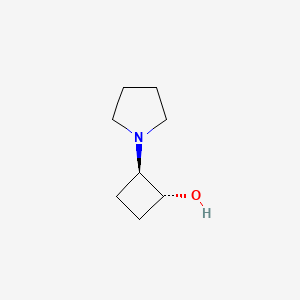
trans-2-(Pyrrolidin-1-yl)cyclobutan-1-ol
説明
Synthesis Analysis
The synthesis of compounds like trans-2-(Pyrrolidin-1-yl)cyclobutan-1-ol often involves the use of the pyrrolidine ring, a nitrogen heterocycle widely used by medicinal chemists . The synthetic strategies used can be broadly categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of trans-2-(Pyrrolidin-1-yl)cyclobutan-1-ol is represented by the empirical formula C10H19O1N1 . It has a molecular weight of 169.26 .Chemical Reactions Analysis
The pyrrolidine ring in trans-2-(Pyrrolidin-1-yl)cyclobutan-1-ol contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The influence of steric factors on biological activity is also investigated .Physical And Chemical Properties Analysis
The physical form of trans-2-(Pyrrolidin-1-yl)cyclobutan-1-ol is solid . More detailed physical and chemical properties are not available in the current literature.科学的研究の応用
Organic Synthesis and Catalysis
Research in organic synthesis often explores novel reactions and catalysts that can generate complex molecules with high selectivity and efficiency. For example, the use of phosphorus-nitrogen compounds for synthesizing N,N-spiro bridged cyclotriphosphazene derivatives demonstrates the exploration of unique structures and stereogenic properties, which are crucial for developing new materials and drugs (Öztürk et al., 2019). Similarly, research on platinum antitumor complexes highlights the significance of ligand geometry in enhancing cytotoxicity, a principle that could be applied in designing new therapeutics using cyclobutane-based structures (Van Beusichem & Farrell, 1992).
Photoreactive Materials
The study of DNA photolyase, which repairs DNA by utilizing visible light to break the cyclobutane ring of pyrimidine dimers, illustrates the application of cyclobutane derivatives in understanding biological repair mechanisms and potentially developing UV-protection strategies (Sancar, 1994). Additionally, the synthesis of alkoxy-substituted donor-acceptor cyclobutanes for piperidine synthesis reflects the use of cyclobutane derivatives in creating complex organic molecules (Moustafa & Pagenkopf, 2010).
Supramolecular Chemistry
In supramolecular chemistry, the construction of three-dimensional arrays using silver(I) and cyclobutane-linked tetrapyridyl ligand showcases the potential of cyclobutane derivatives in building advanced materials with novel properties (Blake et al., 1997). This area of research is crucial for the development of sensors, catalysts, and electronic materials.
Biological Activity
Studies on the pharmacological properties of specific inhibitors that interact with cyclobutane derivatives can provide insights into the development of new therapeutic agents. For instance, the exploration of the Rho-associated kinase inhibitor Y-27632 demonstrates the relevance of cyclobutane derivatives in drug discovery and development (Ishizaki et al., 2000).
将来の方向性
The pyrrolidine ring, a key component of trans-2-(Pyrrolidin-1-yl)cyclobutan-1-ol, is a versatile scaffold for novel biologically active compounds . Therefore, it’s expected that this compound and its derivatives will continue to be the subject of numerous studies due to their unique physical and chemical properties, as well as their potential applications in drug discovery .
特性
IUPAC Name |
(1R,2R)-2-pyrrolidin-1-ylcyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-4-3-7(8)9-5-1-2-6-9/h7-8,10H,1-6H2/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBCJVLIKFAJHE-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(Pyrrolidin-1-yl)cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(Oxan-2-yl)methyl]piperazin-2-one hydrochloride](/img/structure/B1492351.png)
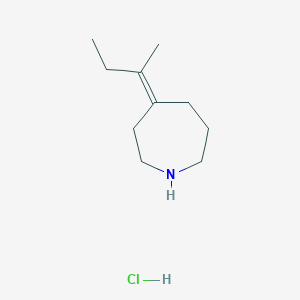
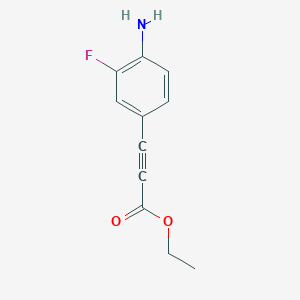
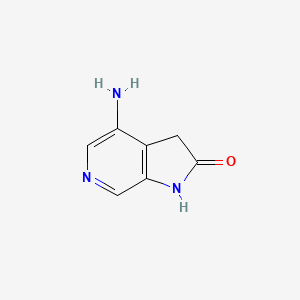
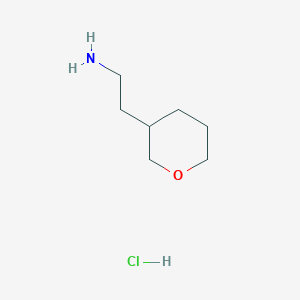
![N-[(1R,2R)-2-fluorocyclopentyl]-3,5-dimethylaniline](/img/structure/B1492364.png)
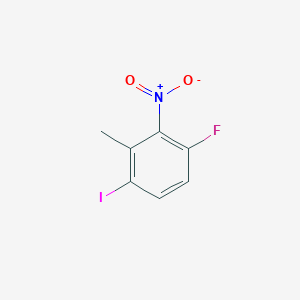
![2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one](/img/structure/B1492366.png)
![(s)-4-(3-((2-(6-Methoxypyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3h-imidazo[4,5-b]pyridin-6-yl)-2-methylbut-3-yn-2-amine](/img/structure/B1492367.png)
![(3,3-Dimethylbutan-2-yl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B1492368.png)
![(3,3-Dimethylbutan-2-yl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B1492369.png)
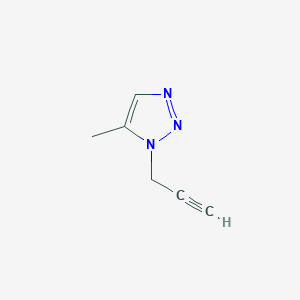
![1-(prop-2-yn-1-yl)-1H,4H,6H,7H-pyrano[3,4-d][1,2,3]triazole](/img/structure/B1492372.png)
